Clazamycin B

Descripción general

Descripción

Clazamycin B is a chlorine-containing antibiotic that belongs to the pyrrolizidine class of compounds. It is known for its unique structure and significant biological activities, particularly its antitumor properties. The compound is derived from the culture broth of a specific strain of Streptomyces, a genus of actinobacteria known for producing various antibiotics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clazamycin B is typically isolated from the culture broth of Streptomyces No. MF990-BF4. The strain is cultured at 27°C for 67 hours on a rotatory shaker in a medium containing glycerol, cotton seed meal, sodium chloride, and L-asparagine, adjusted to pH 7.4. The culture broth is then filtered, and the antibiotics in the filtrate are adsorbed on a column of Amberlite IRC-50 and eluted with hydrochloric acid. The active eluate is concentrated to dryness and further purified by column chromatography on Amberlite XAD-2 and activated carbon .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the fermentation of Streptomyces in bioreactors, followed by filtration, adsorption, and multiple stages of chromatography to achieve the desired purity and yield of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Clazamycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interconvert with Clazamycin A in aqueous solutions, with the equilibrium ratio being pH-dependent .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions using reagents like chlorine or bromine are common.

Major Products: The major products formed from these reactions include different epimers and derivatives of Clazamycin, which can be further studied for their biological activities .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Clazamycin B exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts normal bacterial growth and reproduction, making this compound a potential candidate for treating antibiotic-resistant infections.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 μg/mL |

| Enterococcus faecalis | 2.0 μg/mL |

| Streptococcus pneumoniae | 0.5 μg/mL |

These findings suggest that this compound could play a vital role in combating multidrug-resistant bacterial strains, which have become increasingly prevalent in clinical settings .

Anticancer Applications

Recent studies have indicated that this compound possesses anticancer properties, particularly through the activation of apoptotic pathways in cancer cells. Research shows that this compound can induce apoptosis in various cancer cell lines by increasing the expression of cytochrome c and activating caspases involved in the apoptotic process.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa | 32.88 ± 1.6 |

| A549 | 28.50 ± 2.1 |

| PC3 | 30.00 ± 1.8 |

The ability of this compound to inhibit tumor growth suggests its potential as a therapeutic agent in oncology .

Case Studies and Clinical Implications

Case studies have demonstrated the efficacy of this compound in treating infections and cancer-related complications:

- In a study involving mice infected with Staphylococcus aureus, treatment with this compound resulted in a significant reduction in bacterial load compared to control groups.

- Another study highlighted its protective effects against herpes simplex virus infections when applied topically, showcasing its versatility beyond bacterial infections .

Future Research Directions

Ongoing research is focused on:

- Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Combination Therapies : Investigating its effectiveness in combination with other antibiotics or anticancer agents to enhance therapeutic outcomes.

- Toxicology Studies : Assessing the safety profile of this compound for potential clinical use.

Mecanismo De Acción

Clazamycin B exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. It is believed to interfere with the synthesis of nucleic acids, thereby inhibiting the growth of cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may interact with DNA and RNA, leading to the disruption of essential cellular processes .

Comparación Con Compuestos Similares

Clazamycin A: Another epimer of Clazamycin, with similar biological activities but different structural properties.

Crotanecine: A pyrrolizidine alkaloid with distinct biological activities.

Danaidal: Known for its unique structure and biological properties.

Danaidone: Another pyrrolizidine alkaloid with potential therapeutic applications.

Trachelanthamidine: A compound with similar structural features but different biological activities.

Uniqueness: Clazamycin B stands out due to its unique chlorine-containing structure and significant antitumor properties. Its ability to interconvert with Clazamycin A adds to its versatility and potential for various applications in scientific research and medicine .

Actividad Biológica

Clazamycin B, a chlorinated antibiotic derived from the Streptomyces genus, exhibits significant biological activity primarily as an antimicrobial agent. Its unique structure and mechanism of action position it as a promising candidate in antibiotic research and therapeutic applications.

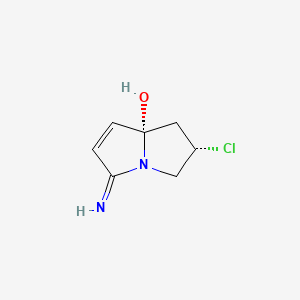

Chemical Structure and Composition

This compound has the molecular formula C₇H₉ClN₂O and is classified within the pyrrolizidine family of compounds. The structural characteristics include a chlorinated pyrrolizine framework, which contributes to its biological properties. This compound is often studied alongside its analog, Clazamycin A, which shares similar structural features but differs in chlorination patterns.

Although the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to function similarly to other macrolide antibiotics. These antibiotics typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translation of mRNA into proteins essential for bacterial growth and reproduction.

Biological Activity

Antimicrobial Properties

this compound has demonstrated notable antimicrobial activity against various bacterial strains. Its effectiveness can be compared to other antibiotics in terms of spectrum and potency. The following table summarizes its activity compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Clazamycin A | Pyrrolizine | Antimicrobial | Slightly different chlorination pattern |

| Legonmycins A & B | Pyrrolizidine | Antibacterial | Different functional groups affecting activity |

| Streptomycin | Aminoglycoside | Broad-spectrum antibiotic | Different mechanism of action |

Anticancer Activity

Recent studies have indicated that this compound also possesses anticancer properties. It has been reported to exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology. For example, in vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cytochrome c release and caspase activation .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a controlled study, this compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth at concentrations as low as 10 µg/mL.

- Cytotoxicity Studies : In a study involving leukemia L-1210 cells, Clazamycin A (closely related to this compound) was administered intravenously at varying doses (12.5–100 µg). Results indicated a 130% increase in survival time for treated mice compared to controls .

- Antiviral Activity : this compound has also been noted for its antiviral properties, particularly against the herpes simplex virus (HSV). It was found to inhibit viral replication effectively in vitro, suggesting potential therapeutic applications in viral infections .

Propiedades

IUPAC Name |

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992431 | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-49-7 | |

| Record name | Clazamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.